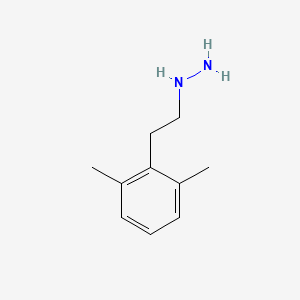
Hydrazine, (2,6-dimethylphenethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrazine, (2,6-dimethylphenethyl)- is a chemical compound that belongs to the class of hydrazines. Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond. This particular compound features a 2,6-dimethylphenethyl group attached to the hydrazine moiety, making it a unique derivative with specific properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine derivatives typically involves the reaction of hydrazine with aldehydes or ketones. For example, the preparation of hydrazones can be achieved by combining suitable aldehydes with hydrazides in various organic solvents. Different synthetic approaches include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is often preferred for certain derivatives, while solid-state melt reactions are more efficient for others.
Industrial Production Methods
Industrial production of hydrazine derivatives often involves large-scale reactions under controlled conditions to ensure high yield and purity. The specific methods for producing (2,6-dimethylphenethyl)-hydrazine may vary, but they generally follow the principles of organic synthesis involving hydrazine and appropriate aromatic compounds.
化学反应分析
Types of Reactions
Hydrazine, (2,6-dimethylphenethyl)- undergoes various types of chemical reactions, including:
Oxidation: Hydrazines can be oxidized to form azo compounds or nitrogen gas.
Reduction: Hydrazones can be reduced to amines.
Substitution: Hydrazines can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Bases: Such as potassium hydroxide for the Wolff-Kishner reduction
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Wolff-Kishner reduction converts hydrazones to alkanes, producing nitrogen gas as a byproduct .
科学研究应用
Hydrazine, (2,6-dimethylphenethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of hydrazine, (2,6-dimethylphenethyl)- involves its interaction with molecular targets through its hydrazine moiety. The nitrogen-nitrogen bond in hydrazines can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzymes or the disruption of cellular processes, contributing to the compound’s biological effects .
相似化合物的比较
Similar Compounds
Hydrazine: The parent compound with a simpler structure.
Phenylhydrazine: A derivative with a phenyl group attached to the hydrazine moiety.
(2,6-Dimethylphenyl)hydrazine: A closely related compound with similar structural features.
Uniqueness
Hydrazine, (2,6-dimethylphenethyl)- is unique due to the presence of the 2,6-dimethylphenethyl group, which imparts specific chemical and physical properties. This structural modification can influence the compound’s reactivity, stability, and biological activity, making it distinct from other hydrazine derivatives .
属性
CAS 编号 |
30953-60-7 |
|---|---|
分子式 |
C10H16N2 |
分子量 |
164.25 g/mol |
IUPAC 名称 |
2-(2,6-dimethylphenyl)ethylhydrazine |
InChI |
InChI=1S/C10H16N2/c1-8-4-3-5-9(2)10(8)6-7-12-11/h3-5,12H,6-7,11H2,1-2H3 |
InChI 键 |
XSTYEYRVVWAVPX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)CCNN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




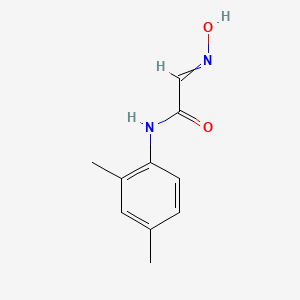
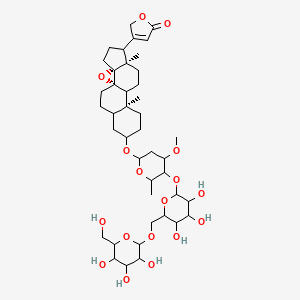
![3-[2-(3-Bromophenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B15147186.png)
![4-chloro-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B15147189.png)
![4-[(3R)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol](/img/structure/B15147199.png)

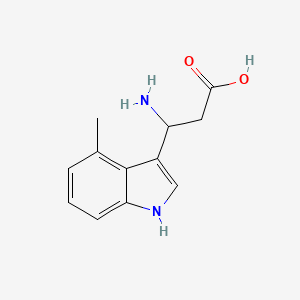
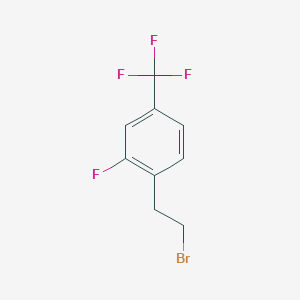
![N-(2-hydroxyethyl)-2-methyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B15147225.png)

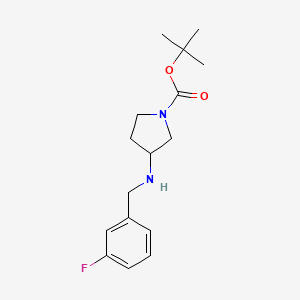
![11a-Hydroxy-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-2-one](/img/structure/B15147246.png)
